Ethyl 3-(4-methoxyphenyl)-4-oxo-5-pivalamido-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
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Overview
Description
Ethyl 3-(4-methoxyphenyl)-4-oxo-5-pivalamido-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C21H23N3O5S and its molecular weight is 429.49. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Ethyl 3-(4-methoxyphenyl)-4-oxo-5-pivalamido-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a compound with potential applications in various fields of scientific research, primarily due to its structural complexity and synthetic versatility. Research focusing on similar compounds has led to the development of novel synthetic routes and methodologies. For example, Mizuno et al. (2006) demonstrated efficient syntheses of related compounds, highlighting the use of protective groups and novel compound formations through reactions like the Krohnke reaction, which could be relevant for manipulating the compound for specific research applications (Mizuno et al., 2006).
Cytotoxicity and Antimicrobial Activities
Compounds structurally similar to this compound have been explored for their potential biological activities. Hassan et al. (2014) synthesized 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, which were then evaluated for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, suggesting potential research avenues in cancer therapy or study (Hassan et al., 2014). Additionally, the synthesis and evaluation of novel thieno[2,3-c]pyridazines for antibacterial activities, as conducted by Al-Kamali et al. (2014), indicate the antimicrobial potential of such compounds (Al-Kamali et al., 2014).
Herbicidal Activities
The compound's framework is related to pyridazine derivatives known for their herbicidal properties. Xu et al. (2008) synthesized 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives, demonstrating significant herbicidal activities, which suggests potential agricultural applications for this compound or its derivatives (Xu et al., 2008).
Potential for Novel Reactions and Derivatives
Research into compounds with similar structures has unveiled unique reactions and the potential for generating novel derivatives. Nikolaenkova et al. (2019) discussed the reactivity of oximes leading to the formation of imidazole and oxadiazine derivatives, showcasing the compound's potential in contributing to the development of new chemical entities with varied applications (Nikolaenkova et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
The future research directions for this compound could involve further studies to fully understand its properties and potential applications. This could include experimental studies to determine its physical and chemical properties, computational studies to predict its behavior in different environments, and biological studies to explore its potential uses in medicine .
Properties
IUPAC Name |
ethyl 5-(2,2-dimethylpropanoylamino)-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S/c1-6-29-19(26)16-14-11-30-17(22-20(27)21(2,3)4)15(14)18(25)24(23-16)12-7-9-13(28-5)10-8-12/h7-11H,6H2,1-5H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJTAIFMMVYRMFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C(C)(C)C)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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